4-Tert-butyl-5-cyclopropoxypyridin-2-amine
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Overview
Description
4-Tert-butyl-5-cyclopropoxypyridin-2-amine is a compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group at the 4-position, a cyclopropoxy group at the 5-position, and an amine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxypyridin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-tert-butyl-2-chloropyridine with cyclopropylamine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-5-cyclopropoxypyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amine group.
Scientific Research Applications
4-Tert-butyl-5-cyclopropoxypyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Tert-butyl-5-cyclopropoxypyridin-2-amine can be compared with other similar compounds, such as:
4-Tert-butylpyridin-2-amine: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
5-Cyclopropoxypyridin-2-amine: Lacks the tert-butyl group, leading to variations in reactivity and applications.
4-Tert-butyl-5-methoxypyridin-2-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-tert-butyl-5-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)9-6-11(13)14-7-10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14) |
InChI Key |
WQDKGHILDLJKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1OC2CC2)N |
Origin of Product |
United States |
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